1,3-Benzoxazol-6-ol
Overview
Description
1,3-Benzoxazol-6-ol is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The specific compound 1,3-Benzoxazol-6-ol has been studied for its potential applications in various fields, including medicinal chemistry and materials science due to its interesting chemical properties and biological activities.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the benzoxazol-2-yl- substituent can act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This substituent can be introduced by oxidative coupling or by an SNAr reaction and removed by hydroxide or hydride reduction . Additionally, the synthesis of 1,3-benzoxazole derivatives from a versatile intermediate with different substituents on the benzene ring has been demonstrated, showing the adaptability of the benzoxazole scaffold in chemical synthesis .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques such as NMR and MS, as well as single crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can help in confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in a range of chemical reactions. For example, they can be used as scaffolds for the synthesis of antifungal agents, such as 1,3-benzoxazole-4-carbonitrile, which has shown moderate growth inhibition against Candida species . Additionally, benzoxazole compounds can be functionalized to create novel derivatives with potential antimicrobial activities, as seen in the synthesis of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as their photophysical properties, can be studied to understand their potential applications. For instance, fluorescent benzoxazole derivatives have been synthesized, which absorb and emit light within specific wavelengths, indicating their potential use in optical materials . The antioxidant activity of benzoxazole compounds, such as 2-methyl-1,3-benzoxazol-6-ol, has been investigated, revealing their capability to inhibit radical chain oxidation of organic compounds .
Scientific Research Applications
Antioxidant Activity
1,3-Benzoxazol-6-ol derivatives, such as 2-methyl-1,3-benzoxazol-6-ol, have been studied for their antioxidant effects in the radical chain oxidation of organic compounds with molecular oxygen. The antiradical activity and the relation between antioxidant activity and electronic structure parameters have been explored (Khizhan et al., 2011).
Photophysical Properties and Antimicrobial Activity
Novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives synthesized from 1,3-Benzoxazol-6-ol intermediates have shown significant antimicrobial activity against various bacterial and fungal strains. Their absorption and emission properties are also noteworthy (Phatangare et al., 2013).
Crystallography and DFT Studies
Crystal structures of biologically active benzoxazole derivatives, including those derived from 1,3-Benzoxazol-6-ol, have been determined using X-ray single crystal diffraction. These studies also involve density functional theory (DFT) calculations to analyze molecular geometry and chemical reactivity (Glamočlija et al., 2020).
Synthesis and Antimicrobial Activities
Derivatives of 1,3-Benzoxazol-6-ol, such as 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones, have been synthesized and shown to possess biological activity against Gram-positive bacteria, notably against opportunistic pathogens like Micrococcus luteus (Łączkowski et al., 2014).
Antitumor Activities
1,3-Benzoxazol-6-ol derivatives, particularly those synthesized from Thymoquinone, have demonstrated antibacterial, antifungal, and antitumor activities. Some derivatives exhibited potent antitumor activities, suggesting their potential in cancer therapy (Glamočlija et al., 2018).
Bio-imaging Applications
Benzoxazole-based compounds derived from 1,3-Benzoxazol-6-ol have shown promise in bio-imaging applications. These compounds exhibit excellent water solubility, good penetrability in living cells, and can be localized in the cytoplasm in one- and two-photon cell imaging (Liu et al., 2017).
Quorum Sensing Inhibitory Activities
1,3-Benzoxazol-2(3H)-one derivatives, related to 1,3-Benzoxazol-6-ol, have been identified as quorum sensing inhibitors (QSIs). These compounds have shown potential in inhibiting virulence factors in pathogens, suggesting a new avenue for antimicrobial therapy (Miandji et al., 2012).
Safety And Hazards
Future Directions
While specific future directions for 1,3-Benzoxazol-6-ol are not available, research on benzoxazole derivatives, including 1,3-Benzoxazol-6-ol, continues to be a topic of interest due to their wide spectrum of pharmacological activities . Further studies could focus on exploring its potential applications in medicine and other fields.
properties
IUPAC Name |
1,3-benzoxazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAKBXWZLDNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470695 | |
Record name | 6-Benzoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazol-6-ol | |
CAS RN |
106050-81-1 | |
Record name | 6-Benzoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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